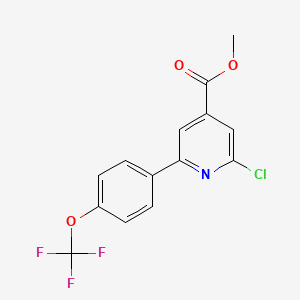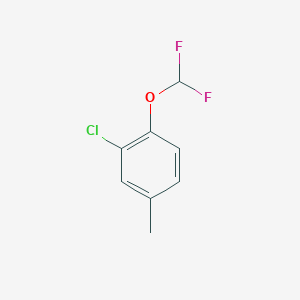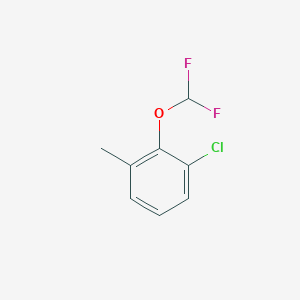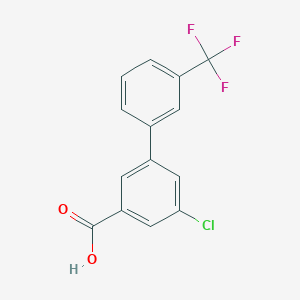
2-Chloro-3,4-difluoroanisole
Übersicht
Beschreibung
2-Chloro-3,4-difluoroanisole is an organic compound with the IUPAC name 2-chloro-3,4-difluoro-1-methoxybenzene . It has a molecular weight of 178.57 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with chlorine, fluorine, and methoxy groups attached.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformations
- Molecular Structures and Conformations : Studies on similar compounds such as 4-fluoroanisole and 3,4-difluoroanisole have revealed insights into molecular structures and conformational properties using methods like gas electron diffraction and quantum chemical calculations (Giricheva et al., 2004). These studies are crucial in understanding the physical and chemical properties of 2-Chloro-3,4-difluoroanisole and related compounds.
Conformation and Structural Analysis
- Geometric Structure and Conformation : Research on derivatives like 2,6-difluoroanisole has been performed to determine geometric structure and conformation, using techniques like gas electron diffraction and quantum chemical calculations (Zarembo et al., 2006). These insights are valuable for predicting the behavior of this compound in various conditions.
Synthesis and Chemical Properties
- Synthesis of Derivatives : Studies demonstrate the preparation of related compounds like (phenyldifluoromethyl)- and (phenoxydifluoromethyl)-silanes, showcasing the potential of this compound in synthesizing fluorinated group-containing compounds (Guidotti et al., 2004).
Spectroscopy and Theoretical Calculations
- Resonant Two-Photon Ionization Spectroscopy : Research on isotopomers of similar compounds like cis and trans 3-chloro-4-fluoroanisole has been conducted using mass-analyzed resonant two-photon ionization technique and theoretical calculations, which are relevant for understanding the spectroscopic properties of this compound (Yu et al., 2011).
Quantum Chemical Analysis
- Quantum Chemical Calculations of Molecular Structure : Quantum chemical studies, such as those conducted on 2,4-difluoroanisole, provide detailed insights into molecular vibrations, electronic transitions, and other important properties that are relevant for understanding this compound (International Journal of Recent Technology and Engineering, 2020).
Catalytic Applications
- Selective Catalytic Fluorination : Research has been conducted on the catalytic fluorination of related compounds, indicating potential applications of this compound in chemical synthesis and catalytic processes (Mao et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
3-chloro-1,2-difluoro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWFCPKFFPQKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















